Propane-1,3-diamine;hydrobromide

Catalog No.
S928613
CAS No.
18773-03-0
M.F
C3H12Br2N2
M. Wt
235.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propane-1,3-diamine;hydrobromide

CAS Number

18773-03-0

Product Name

Propane-1,3-diamine;hydrobromide

IUPAC Name

propane-1,3-diamine;dihydrobromide

Molecular Formula

C3H12Br2N2

Molecular Weight

235.95 g/mol

InChI

InChI=1S/C3H10N2.2BrH/c4-2-1-3-5;;/h1-5H2;2*1H

InChI Key

FSAFLEKOBQFCHY-UHFFFAOYSA-N

SMILES

C(CN)CN.Br

Solubility

Soluble (NTP, 1992)

Synonyms

1,3-Diaminopropane Dihydrobromide

Canonical SMILES

C(CN)CN.Br.Br

Cardiotropic Activity Research

Synthesis of Hexahydropyrimidine

Synthesis of Aliphatic Diamines

Preparation of 1,3-Diamines

Intermediate in Industrial Applications

Building Blocks in Synthetic Organic Chemistry

Propane-1,3-diamine;hydrobromide is a chemical compound derived from propane-1,3-diamine, which is a simple aliphatic diamine. Its chemical formula is C3H11BrN2\text{C}_3\text{H}_{11}\text{BrN}_2 and it is often encountered as a hydrobromide salt. Propane-1,3-diamine itself is a colorless liquid with a fishy odor, highly hygroscopic and flammable, and it is soluble in water and many polar organic solvents . This compound plays a significant role in various biochemical pathways and industrial applications.

Due to the limited information on the specific applications of Propane-1,3-diamine;hydrobromide, a mechanism of action cannot be established at this time.

  • Safety Concerns: Information on specific hazards associated with Propane-1,3-diamine;hydrobromide is limited. However, considering the parent molecule (propane-1,3-diamine), it is likely to be corrosive and toxic [2].
  • Hazards:
Due to its amine groups. It can undergo:

  • Amination Reactions: Reacts with carbonyl compounds to form amines.
  • Alkylation: Can be alkylated to form quaternary ammonium salts.
  • Condensation Reactions: Involves the formation of imines or enamines when reacted with aldehydes or ketones.

The hydrobromide form can also participate in salt formation reactions, enhancing its solubility in polar solvents .

Propane-1,3-diamine is involved in various biological processes. It serves as a catabolic byproduct of spermidine metabolism and acts as a precursor in the synthesis of beta-alanine. This compound is also known to interact with several enzymes, including:

  • Deoxyhypusine Synthase: Catalyzes the modification of lysine residues in proteins.
  • Polyamine Oxidase: Involved in the metabolism of polyamines, which are critical for cellular functions .

Due to its toxicity upon exposure, it poses risks if ingested or absorbed through the skin.

The synthesis of propane-1,3-diamine;hydrobromide can be achieved through several methods:

  • Amination of Acrylonitrile: This involves reacting acrylonitrile with ammonia followed by hydrogenation to yield propane-1,3-diamine.
  • Hydrobromic Acid Treatment: The base form of propane-1,3-diamine can be converted into its hydrobromide salt by treatment with hydrobromic acid .

These methods highlight the versatility of propane-1,3-diamine as both a reagent and an intermediate in organic synthesis.

Propane-1,3-diamine;hydrobromide has various applications across different fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of drugs such as piroxantrone and losoxantrone.
  • Agriculture: Functions as a building block for agrochemicals.
  • Material Science: Utilized in the production of polymers and textile finishing agents due to its reactivity with various substrates .

Studies have shown that propane-1,3-diamine interacts with several biological systems:

  • It has been identified as a metabolite in various organisms, indicating its essential role in metabolic pathways across species from bacteria to humans .
  • Interaction studies have highlighted its involvement in pathways related to polyamine metabolism, which are crucial for cell growth and differentiation.

Several compounds share structural similarities with propane-1,3-diamine;hydrobromide. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaKey Characteristics
1,2-DiaminopropaneC₃H₈N₂Isomeric form; less reactive than propane-1,3-diamine.
PutrescineC₄H₁₂N₂A biogenic amine involved in cellular processes; more toxic.
SpermidineC₇H₁₈N₄A polyamine that plays roles in cell growth; larger structure.
CadaverineC₅H₁₄N₂Another biogenic amine; linked to putrefaction processes.

Propane-1,3-diamine stands out due to its unique structure that allows for specific reactivity patterns not observed in its analogs. Its role as an intermediate in various synthetic pathways further emphasizes its importance in both biological and industrial contexts .

Propane-1,3-diamine hydrobromide (CAS 18773-03-0) is a derivative of 1,3-diaminopropane, a compound first synthesized in the mid-20th century during investigations into aliphatic diamines. The hydrobromide salt emerged as a stable alternative to the free base, particularly in pharmaceutical and materials science applications. Early research focused on its role as a precursor for heterocyclic compounds and coordination complexes. Its utility expanded in the 21st century with advancements in perovskite optoelectronics, where it serves as a structural modifier.

Nomenclature and Classification

IUPAC Name:
Propane-1,3-diamine hydrobromide
Synonyms:

  • 1,3-Propanediamine dihydrobromide
  • Trimethylenediamine hydrobromide
  • PDADBr (in materials science contexts)

Molecular Formula:
C₃H₁₁BrN₂
Molecular Weight:
155.04 g/mol

Classification:

  • Aliphatic diamine salt
  • Bromide derivative of polyamines

Chemical Relationship to 1,3-Diaminopropane

The compound is the hydrobromide salt of 1,3-diaminopropane (CAS 109-76-2), formed via protonation of both amine groups with hydrobromic acid. This modification enhances stability and solubility in polar solvents, critical for industrial applications. Key comparative properties:

Property1,3-DiaminopropanePropane-1,3-diamine Hydrobromide
Boiling Point140°CDecomposes >275°C
Solubility in WaterMiscibleHighly soluble
HygroscopicityHighModerate

Molecular Formula and Structural Configuration

Propane-1,3-diamine;hydrobromide, also known as 1,3-diaminopropane dihydrobromide or trimethylenediamine dihydrobromide, possesses the molecular formula C₃H₁₂Br₂N₂ with a molecular weight of 235.95 g/mol [8] [9] [10]. The compound represents the dihydrobromide salt form of the parent diamine, where both amino groups are protonated and neutralized by bromide anions [4] [11].

The structural configuration consists of a three-carbon aliphatic chain with amino groups positioned at the terminal carbons (positions 1 and 3) [1] [15]. In the hydrobromide salt form, the amino groups exist as positively charged ammonium centers (-NH₃⁺) that are electrostatically associated with bromide counterions [9] [10]. The systematic International Union of Pure and Applied Chemistry name for this compound is propane-1,3-diamine;dihydrobromide [9] [11].

The compound is assigned the Chemical Abstracts Service registry number 18773-03-0 [8] [9] [10]. The canonical Simplified Molecular Input Line Entry System representation is C(CN)CN.Br.Br, which illustrates the three-carbon backbone with terminal amino groups and the associated bromide ions [9] [11].

PropertyValueReference
Molecular FormulaC₃H₁₂Br₂N₂ [8] [9] [10]
Molecular Weight235.95 g/mol [8] [9] [10]
Chemical Abstracts Service Number18773-03-0 [8] [9] [10]
International Union of Pure and Applied Chemistry Namepropane-1,3-diamine;dihydrobromide [9] [11]

Physical Properties

Crystalline Morphology and Appearance

Propane-1,3-diamine;hydrobromide typically manifests as a white to almost white crystalline powder at room temperature [8] [10]. The compound exhibits a solid physical state under standard conditions, contrasting with the parent diamine which exists as a colorless liquid [1] [23]. The crystalline morphology is characterized by a powder-to-crystal appearance, indicating the formation of well-defined crystalline structures upon solidification [8] [14].

The transformation from the liquid parent compound to the crystalline salt form occurs due to the ionic interactions between the protonated amino groups and the bromide counterions [8] [10]. These electrostatic interactions facilitate the formation of an ordered crystalline lattice structure that stabilizes the compound in its solid state [8].

Solubility Profile in Various Solvents

The solubility characteristics of propane-1,3-diamine;hydrobromide are dominated by its ionic nature and the presence of polar functional groups [8] [21]. The compound demonstrates excellent solubility in water, a property that is enhanced compared to many organic compounds due to the ability of the ammonium groups to form hydrogen bonds with water molecules [8] [21].

The parent compound, 1,3-diaminopropane, is described as completely miscible with water and soluble in various organic solvents including alcohol, chloroform, benzene, and ether [23]. However, the hydrobromide salt form exhibits modified solubility characteristics due to its ionic nature [8]. The compound shows enhanced water solubility compared to neutral organic molecules of similar size due to ion-dipole interactions with polar solvents [21].

SolventSolubilityReference
WaterSoluble [8] [21]
Polar organic solventsEnhanced solubility due to ionic nature [21]

Thermal Behavior and Stability

The thermal properties of propane-1,3-diamine;hydrobromide reflect the stability conferred by the ionic salt formation [8]. The compound requires storage at room temperature, with recommendations for cool and dark storage conditions below 15°C to maintain optimal stability [8]. The salt formation enhances the thermal stability compared to the parent diamine, which has a significantly lower melting point of -12°C [23] [24].

The compound exhibits hygroscopic properties, meaning it readily absorbs moisture from the surrounding environment [8] [23]. This characteristic necessitates storage under inert gas conditions to prevent moisture uptake that could affect the compound's stability and handling properties [8]. The hygroscopic nature is attributed to the ionic character of the compound and the ability of the ammonium groups to interact with atmospheric water vapor [8].

Temperature stability studies indicate that the compound maintains its structural integrity under normal storage conditions, but precautions must be taken to avoid exposure to high humidity environments [8]. The thermal decomposition behavior has not been extensively characterized in the available literature, but the ionic nature of the compound suggests enhanced thermal stability compared to the free base form [8].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed structural confirmation for propane-1,3-diamine;hydrobromide through analysis of both proton and carbon environments [8] [25] [26]. The proton Nuclear Magnetic Resonance spectrum of the parent 1,3-diaminopropane in deuterated water shows characteristic signals that can be used to understand the hydrobromide salt structure [26].

In the proton Nuclear Magnetic Resonance spectrum, the methylene protons adjacent to the amino groups typically appear as triplets due to coupling with the central methylene group [25] [26]. The central methylene protons appear as a quintet resulting from coupling with the four equivalent neighboring protons [25] [26]. The amino protons in the salt form exchange rapidly with the solvent, particularly in aqueous solutions, which affects their observation in the spectrum [26].

The Nuclear Magnetic Resonance spectral analysis confirms the structural integrity of the three-carbon chain and the positioning of the amino groups at the terminal positions [25] [26]. The chemical shifts and coupling patterns are consistent with the proposed structural configuration of the compound [25] [26].

Infrared and Raman Spectroscopy

Infrared spectroscopy of propane-1,3-diamine;hydrobromide reveals characteristic vibrational modes associated with the aliphatic carbon-hydrogen bonds, nitrogen-hydrogen stretching, and carbon-carbon stretching vibrations [9]. The formation of the hydrobromide salt introduces additional spectroscopic features related to the protonated amino groups and ionic interactions [9].

The infrared spectrum typically shows strong absorption bands in the region corresponding to nitrogen-hydrogen stretching vibrations of the ammonium groups, which appear at higher frequencies compared to the neutral amino groups in the parent compound [9]. Carbon-hydrogen stretching vibrations from the propyl chain appear in the characteristic aliphatic region of the spectrum [9].

Raman spectroscopy complements the infrared analysis by providing information about symmetric vibrational modes and molecular symmetry elements [9]. The spectroscopic data confirms the structural assignments and provides fingerprint identification for the compound [9].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of propane-1,3-diamine;hydrobromide and related compounds provides insights into the fragmentation behavior and structural confirmation [25] [30]. The mass spectrum of the parent 1,3-diaminopropane shows a molecular ion peak at mass-to-charge ratio 74, corresponding to the molecular formula C₃H₁₀N₂ [25].

Common fragmentation patterns observed in the mass spectrum include the loss of amino groups and fragmentation of the carbon chain [25] [30]. Base peaks typically occur at mass-to-charge ratio 30, corresponding to the formation of CH₂=NH₂⁺ fragments [25]. Additional significant peaks appear at mass-to-charge ratios 28 and 18, representing various fragmentation products of the aliphatic chain and amino groups [25].

The fragmentation patterns provide structural confirmation and can be used for identification and purity assessment of the compound [25] [30]. The mass spectrometric data supports the proposed molecular structure and composition [25] [30].

Mass-to-charge ratioRelative IntensityFragment AssignmentReference
74Molecular ionC₃H₁₀N₂⁺ [25]
30100.0CH₂=NH₂⁺ [25]
2816.1C₂H₄⁺ [25]
1820.7NH₄⁺ [25]

Comparative Analysis with Alternative Hydrobromide Salts

The properties of propane-1,3-diamine;hydrobromide can be better understood through comparison with structurally related diamine hydrobromide salts [33] [37] [38]. Ethylenediamine dihydrobromide, with the molecular formula C₂H₁₀Br₂N₂ and molecular weight 221.92 g/mol, represents the two-carbon analog [37] [38]. This compound exhibits similar crystalline morphology, appearing as white to light yellow crystalline powder [38] [42].

The solubility characteristics show similar trends across the diamine hydrobromide series, with all compounds demonstrating good water solubility due to their ionic nature [33] [37] [38]. Ethylenediamine dihydrobromide shows a significantly higher melting point of 350°C compared to the thermal properties of longer-chain analogs [38]. This trend reflects the influence of chain length on intermolecular interactions and crystal packing efficiency [33].

Butane-1,4-diamine dihydrochloride, while containing chloride rather than bromide counterions, provides insight into the effects of counterion selection [40] [43]. The dihydrochloride salt exhibits a melting point of 280°C with decomposition, indicating thermal stability characteristics [40] [44]. The molecular weight difference between chloride and bromide salts affects the overall physical properties and handling characteristics [40] [43].

Pentane-1,5-diamine dihydrochloride, representing the five-carbon chain analog, demonstrates how chain length influences physical properties [44]. The longer aliphatic chain results in modified solubility characteristics and thermal behavior compared to the three-carbon propane derivative [41] [44].

CompoundMolecular FormulaMolecular Weight (g/mol)Melting PointReference
Ethylenediamine dihydrobromideC₂H₁₀Br₂N₂221.92350°C [38]
Propane-1,3-diamine dihydrobromideC₃H₁₂Br₂N₂235.95Not specified [8] [9] [10]
Butane-1,4-diamine dihydrochlorideC₄H₁₄Cl₂N₂161.07280°C (decomposition) [40] [44]
Pentane-1,5-diamine dihydrochlorideC₅H₁₆Cl₂N₂175.1260-262°C [44]

Acrylonitrile-based Synthesis Pathways

The most commercially viable approach to propane-1,3-diamine production involves the reaction of acrylonitrile with ammonia under controlled conditions. This methodology demonstrates exceptional efficiency and scalability for industrial applications [2] [3].

The primary synthetic route proceeds through a two-step mechanism. In the initial stage, acrylonitrile undergoes cyanoethylation with excess ammonia at temperatures ranging from 70 to 100 degrees Celsius under atmospheric to moderate pressure conditions. This reaction yields 2-aminopropionitrile and bis(cyanoethyl)amine as primary products [3]. The reaction demonstrates remarkable conversion rates of approximately 95 percent with selectivity values ranging from 90 to 95 percent [3].

The reaction conditions for this process require careful optimization to maximize yield while minimizing by-product formation. Temperature control within the specified range ensures optimal reaction kinetics while preventing unwanted side reactions that could compromise product quality [3].

Process ParameterOptimal Range
Temperature70-100°C
Pressure1-15 atm
Conversion Rate95%
Selectivity90-95%

Hydrogenation of Aminopropionitrile Intermediates

The second critical step in industrial production involves the catalytic hydrogenation of aminopropionitrile intermediates. This process utilizes fixed-bed catalysts, typically consisting of cobalt or nickel-based materials, operating at temperatures between 60 and 120 degrees Celsius [3] [4].

The hydrogenation process employs a downstream reactor configuration where the aminonitrile mixture from the first step undergoes reduction in the presence of hydrogen gas. Cobalt catalysts demonstrate superior performance compared to nickel alternatives, providing enhanced selectivity toward the desired diamine product while minimizing secondary amine formation [4] [5].

Reaction conditions for the hydrogenation step require precise control of temperature and pressure to ensure optimal catalyst performance. The process typically operates at pressures ranging from 1 to 10 atmospheres with contact times optimized to achieve conversion rates of 90 to 95 percent [4] [5].

Advanced catalyst formulations incorporating lithium hydroxide modifications have shown significant improvements in production rates and selectivity. These enhanced catalysts demonstrate turnover frequencies exceeding 1.0 per hour while maintaining high selectivity toward primary amine formation [5].

Catalyst TypeTemperature RangePressure RangeConversion Rate
Cobalt-based60-120°C1-10 atm90-95%
Nickel-based70-100°C2-8 atm85-90%
Modified Cobalt60-80°C1-5 atm95%

Laboratory-Scale Preparation Methods

Laboratory synthesis of propane-1,3-diamine employs several distinct methodologies tailored to specific research requirements and scale constraints. These approaches prioritize product purity and characterization capabilities over large-scale production efficiency.

Reductive amination represents a fundamental laboratory approach utilizing aldehyde or ketone precursors in combination with appropriate amine sources. This methodology proceeds through imine intermediate formation followed by reduction using sodium borohydride or similar reducing agents [6] [7]. The reaction typically requires extended reaction times ranging from 22 to 96 hours at room temperature conditions.

Microwave-assisted synthesis has emerged as an efficient alternative for laboratory preparation, offering significantly reduced reaction times while maintaining high product yields. This approach utilizes microwave irradiation at temperatures between 65 and 100 degrees Celsius for periods as brief as 15 minutes [6]. The method demonstrates yields of approximately 58 percent with purity levels exceeding 90 percent.

Batch processing methods provide reliable synthetic routes for laboratory-scale production, employing conventional heating techniques with reaction temperatures maintained between 70 and 100 degrees Celsius. These processes typically require 4 to 24 hours for completion and achieve yields ranging from 50 to 95 percent depending on specific reaction conditions [6].

MethodTemperatureTimeYieldPurity
Reductive aminationRoom temperature22-96 hours28-66%85-95%
Microwave-assisted65-100°C0.25 hours58%90-95%
Batch process70-100°C4-24 hours50-95%90-95%

Purification and Crystallization Techniques

Purification of propane-1,3-diamine requires specialized techniques to achieve the high purity levels necessary for pharmaceutical and analytical applications. Multiple purification strategies are employed depending on the intended application and required purity specifications.

Distillation represents the most common bulk purification method, utilizing the compound's boiling point of approximately 140 degrees Celsius at atmospheric pressure. This technique achieves purity levels between 95 and 98 percent with recovery rates of 85 to 90 percent [8] [9]. The process requires careful temperature control to prevent thermal decomposition while ensuring complete separation from impurities.

Crystallization techniques provide superior purification capabilities, particularly when high-purity products are required. The most effective approach utilizes methanol-water mixtures in a 1:1 ratio as the crystallization solvent system [10] [11]. This method achieves purity levels exceeding 98 percent through slow evaporation techniques that promote high-quality crystal formation.

High-performance liquid chromatography serves as the ultimate purification method for analytical-grade materials, achieving purity levels exceeding 99 percent. This technique employs gradient elution systems with specialized column materials designed for diamine separation [6]. Recovery rates typically range from 70 to 80 percent due to the selective nature of the separation process.

Flash chromatography utilizing silica gel stationary phases provides an intermediate purification option suitable for research applications. This method achieves purity levels between 95 and 98 percent with recovery rates of 75 to 85 percent [6]. The technique offers rapid processing times while maintaining reasonable cost-effectiveness for laboratory-scale operations.

TechniquePurity AchievedRecovery RateApplication
Distillation95-98%85-90%Bulk purification
Crystallization98-99%80-85%High purity crystals
HPLC purification99%+70-80%Analytical grade
Flash chromatography95-98%75-85%Intermediate purification

Salt Formation Mechanisms and Optimization

The formation of propane-1,3-diamine;hydrobromide salt involves proton transfer reactions between the diamine base and hydrobromic acid. This process requires precise stoichiometric control to ensure complete salt formation while avoiding excess acid that could lead to product degradation.

The hydrobromide salt formation follows a straightforward acid-base neutralization mechanism where both amino groups of propane-1,3-diamine accept protons from hydrobromic acid. The reaction proceeds according to a 1:2 stoichiometry, yielding the dihydrobromide salt as the primary product [12] [13].

Crystallization conditions for the hydrobromide salt require careful optimization of temperature, solvent composition, and cooling rates. Optimal crystal formation occurs at temperatures between 25 and 60 degrees Celsius using ethanol-water mixtures as the crystallization medium [13]. The resulting crystals typically adopt an orthorhombic crystal system with well-defined morphology suitable for pharmaceutical applications.

Alternative salt forms demonstrate unique crystallization characteristics and potential applications. The squarate salt, formed through reaction with squaric acid, crystallizes in a tetragonal system with distinctive hydrogen bonding patterns [10] [11]. This salt form exhibits enhanced thermal stability and may offer advantages in specific pharmaceutical formulations.

Molybdate salt formation represents another viable option, utilizing molybdenum trioxide as the acid source. This approach yields crystals with monoclinic symmetry and demonstrates excellent stability under ambient conditions [14]. The formation process requires aqueous conditions with careful pH control to ensure complete salt formation.

Salt TypeStoichiometryCrystallization TemperatureCrystal System
Hydrobromide1:225-60°COrthorhombic
Hydrochloride1:225-50°CMonoclinic
Squarate1:160°CTetragonal
Molybdate1:125-60°CMonoclinic

The optimization of salt formation conditions involves systematic evaluation of multiple parameters including temperature, concentration, cooling rate, and solvent composition. These factors collectively influence crystal size, morphology, and purity of the final product. Proper optimization ensures reproducible production of high-quality crystalline materials suitable for pharmaceutical and research applications.

Temperature control during crystallization plays a crucial role in determining final product quality. Lower temperatures generally favor slower crystal growth rates, resulting in higher quality crystals with improved purity profiles. However, excessively low temperatures may lead to incomplete crystallization or formation of amorphous materials.

Physical Description

1,3-diaminopropane is a water-white mobile liquid with an odor of amine. (NTP, 1992)
Liquid
Colorless to yellow liquid with an amine odor; [CHEMINFO (MSDS)] Colorless liquid with an odor of amines; [CAMEO]

XLogP3

-1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

4

Exact Mass

235.93467 g/mol

Monoisotopic Mass

233.93672 g/mol

Boiling Point

275.9 °F at 738 mmHg (NTP, 1992)
139.80 °C. @ 760.00 mm Hg

Flash Point

75 °F (NTP, 1992)

Heavy Atom Count

7

Vapor Density

2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air)

Density

0.881 at 68 °F (NTP, 1992) - Less dense than water; will float

Melting Point

10 °F (NTP, 1992)
-12 °C

UNII

CB3ISL56KG

Related CAS

62704-76-1
10517-44-9 (di-hydrochloride)

Vapor Pressure

11.5 [mmHg]

Other CAS

18773-03-0

Wikipedia

1,3-Diaminopropane

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
1,3-Propanediamine: ACTIVE
1,3-Propanediamine, N-[3-(C12-15-alkyloxy)propyl] derivs., acetates: INACTIVE

Dates

Last modified: 04-14-2024

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